Biotin-PEG4-S-S-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H46N4O9S3 |
|---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35) |
InChI Key |
JHFNDTQMSDEJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials Selection
The synthesis begins with selecting appropriate precursors:
| Component | Function | Typical Precursor |
|---|---|---|
| Biotin Unit | Affinity tag | Biotin or activated biotin derivative |
| PEG4 Spacer | Solubility enhancer | Tetraethylene glycol derivatives |
| Disulfide Bond | Cleavable linker | Lipoic acid or other disulfide precursors |
| Carboxylic Acid | Conjugation point | Protected carboxylic acid derivatives |
Synthetic Strategy Overview
Detailed Synthetic Procedure
The preparation of this compound can be accomplished through several synthetic routes. Below is a detailed procedure based on the synthesis of similar biotin-PEG conjugates:
Preparation of PEG4-Disulfide Intermediate
The PEG4-disulfide component is often prepared using lipoic acid as the disulfide source:
- Dissolve lipoic acid-PEG-maleimide (100 μM) in an appropriate solvent (DMF or DMSO).
- Add thiol-PEG-biotin solution (100 μM) to the reaction mixture.
- Allow the reaction to proceed at 25°C for 17 hours with continuous shaking.
- Filter the mixture using a molecular weight cutoff filter (≥7000 Da) to remove unreacted components.
- Collect the filtrate containing the PEG4-disulfide intermediate.
Biotin Conjugation
The biotin moiety is typically introduced using activated biotin derivatives:
Carboxylic Acid Deprotection
If the carboxylic acid terminus is protected during synthesis:
- Subject the protected intermediate to mild hydrolysis conditions (e.g., LiOH in THF/water).
- Maintain the pH between 10-11 for 1-2 hours at room temperature.
- Acidify the solution to pH 2-3 using HCl to ensure complete protonation of the carboxylic acid.
- Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
Purification Techniques
The purification of this compound requires careful consideration of its amphiphilic nature:
Chromatographic Purification
| Purification Method | Conditions | Advantages |
|---|---|---|
| Reverse-Phase HPLC | C18 column, Acetonitrile/water gradient with 0.1% TFA | High resolution, suitable for final purification |
| Flash Chromatography | Silica gel, DCM/MeOH gradient | Suitable for larger scale preparations |
| Size Exclusion | Sephadex LH-20, MeOH/water | Effective for removing high molecular weight impurities |
Solid Phase Extraction Protocol
For intermediate purification or smaller quantities:
- Condition a C18 cartridge with 100% acetonitrile containing 0.1% TFA.
- Equilibrate with 100% water containing 0.1% TFA.
- Load the crude product solution onto the cartridge.
- Wash with 100% water containing 0.1% TFA to remove water-soluble impurities.
- Elute the product with 30% water/70% acetonitrile containing 0.1% TFA.
- Lyophilize the eluate to obtain the purified product.
Alternative Preparation Methods
Solid-Phase Synthesis Approach
An alternative approach utilizes solid-phase synthesis techniques:
- Begin with Rink amide resin as a solid support.
- Couple Fmoc-protected PEG4 units using DIC/HOBt activation.
- Introduce a disulfide-containing linker after Fmoc deprotection.
- Couple biotin using DIC/HOBt chemistry.
- Introduce a protected carboxylic acid moiety at the appropriate position.
- Cleave the compound from the resin using TFA/TIS/water (95:2.5:2.5).
- Deprotect the carboxylic acid if necessary.
Enzymatic Coupling Method
For specific applications requiring mild conditions:
- Prepare an activated biotin derivative using biotin ligase (BirA).
- React with a PEG4-disulfide-carboxylic acid derivative under controlled pH (7.2-7.5).
- Purify using affinity chromatography with avidin-functionalized resin.
- Elute under mild conditions to preserve the disulfide bond integrity.
Quality Control and Analytical Methods
Verification of successful synthesis and purity assessment typically involves:
Analytical Techniques
- LC-MS Analysis : To confirm molecular weight and assess purity.
- NMR Spectroscopy : 1H and 13C NMR to confirm structural integrity.
- FTIR Spectroscopy : To verify functional group presence.
- Elemental Analysis : To confirm elemental composition.
Functional Assays
To verify the biological activity of the prepared this compound:
- Streptavidin Binding Assay : Using surface plasmon resonance to measure binding affinity.
- Disulfide Cleavage Test : Using reducing agents like DTT to confirm cleavage efficiency.
- Carboxylic Acid Reactivity : Using amine coupling assays to verify conjugation capacity.
Applications and Scale Considerations
Laboratory Scale Preparation
For research purposes requiring milligram quantities:
- Standard solution-phase chemistry using 1-5 mmol starting materials.
- Purification by column chromatography and HPLC.
- Typical yields range from 65-85% for the overall synthesis.
Scale-Up Considerations
For larger-scale production:
- Implement continuous flow chemistry for critical steps.
- Optimize solvent usage and implement solvent recycling.
- Consider enzymatic approaches for specific transformations.
- Implement in-process controls to maintain quality.
Chemical Reactions Analysis
Amine Bioconjugation via NHS Ester Activation
Biotin-PEG4-S-S-acid reacts with primary amines (e.g., lysine residues or N-terminal amines on proteins) through its NHS ester group. This reaction forms stable amide bonds, enabling biotinylation of target molecules.
Reaction Mechanism :
Key Parameters :
| Parameter | Conditions | Source |
|---|---|---|
| pH Range | 7.0 – 9.0 (optimal at 8.0–8.5) | |
| Buffer | Phosphate, HEPES, or carbonate | |
| Temperature | 4°C – 25°C | |
| Reaction Time | 30 minutes – 2 hours |
This reaction is critical for labeling proteins, antibodies, or nanoparticles with biotin, facilitating downstream purification or detection via streptavidin-based systems .
Reductive Cleavage of Disulfide Bonds
The disulfide (S-S) bond in this compound allows controlled release of biotinylated molecules under reducing conditions.
Reaction Mechanism :
Cleavage Efficiency :
| Reducing Agent | Concentration | Time | Efficiency | Source |
|---|---|---|---|---|
| DTT | 10–50 mM | 30 min | >90% | |
| TCEP | 5–20 mM | 15 min | >95% |
This cleavage is reversible and enables applications such as:
-
Triggered drug release in intracellular environments (e.g., cytoplasm with high glutathione levels) .
Stability and Practical Considerations
Scientific Research Applications
Drug Delivery Systems
Biotin-PEG4-S-S-acid has significant potential in targeted drug delivery systems. The biotin moiety allows for targeting cells that express biotin receptors, while the PEG spacer enhances circulation time in the bloodstream. The cleavable disulfide bond permits controlled release of the drug in the presence of reducing agents found within specific cellular environments.
Case Study: Targeted Chemotherapy
A study demonstrated the use of biotinylated nanoparticles conjugated with chemotherapeutic agents. These nanoparticles effectively targeted cancer cells expressing high levels of biotin receptors, leading to increased therapeutic efficacy and reduced side effects compared to conventional treatments.
Bioconjugation Techniques
Bioconjugation refers to the process of linking biomolecules together. This compound serves as an efficient linker molecule that facilitates this process. The compound allows for subsequent purification or detection using streptavidin, while the PEG spacer reduces steric hindrance.
Data Table: Comparison of Bioconjugation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| This compound | High specificity; cleavable linker | Requires reducing conditions for cleavage |
| Traditional cross-linkers | Simplicity; no need for reducing agents | Lower specificity; potential for non-specific binding |
Biosensing Applications
The ability to modify surfaces with biotin groups using this compound enables the creation of biosensing platforms. These platforms can capture streptavidin-conjugated molecules, allowing for specific target detection or manipulation.
Case Study: Biosensor Development
A biosensor developed using biotinylated surfaces demonstrated enhanced sensitivity in detecting biomarkers associated with diseases such as cancer and diabetes. This approach showcased the utility of this compound in diagnostic applications .
Protein Labeling and Detection
This compound is extensively used for labeling proteins and other biomolecules with biotin, enhancing detection and purification processes in biochemical assays. The labeled proteins typically retain their biological functions, making this compound valuable in various research applications.
Data Table: Applications in Protein Labeling
| Application | Description | Example Use Case |
|---|---|---|
| Affinity Chromatography | Purification of biotinylated proteins | Isolation of antibodies |
| Immunoassays | Detection of specific proteins | ELISA assays for disease biomarkers |
| Cellular Imaging | Visualization of protein interactions | Tracking protein localization in cells |
Mechanism of Action
Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Biotin-PEG4-S-S-acid with key analogs:
Reactivity and Conjugation Efficiency
- Biotin-PEG4-S-S-NHS : The NHS ester enables rapid, one-step conjugation to primary amines (e.g., lysine residues) without additional activation. This is advantageous for time-sensitive applications but limits flexibility in conjugation strategies .
- This compound : Requires activation (e.g., EDC/NHS) to form reactive intermediates for amine coupling. This allows conjugation to diverse substrates (e.g., hydroxyls via esterification) but introduces additional steps .
- N-(Azido-PEG4)-N-bis(PEG4-acid) : Contains azide and carboxylic acid groups, enabling orthogonal conjugation (e.g., click chemistry with alkynes and carbodiimide coupling). However, it lacks biotin, limiting affinity-based applications .
Pharmacokinetic and Stability Profiles
- Reducible Linkers : this compound and Biotin-PEG4-S-S-NHS show controlled degradation in reducing environments (e.g., intracellular glutathione), making them ideal for tumor-targeted drug delivery .
- Non-Reducible Linkers: NHS-PEO4-Biotin and Biotin-PEG4-COOH form stable conjugates, suitable for in vivo applications requiring long-term stability. However, they lack triggered release capabilities .
- PLGA-SS-PEG-Biotin : Combines biodegradability (PLGA) with reducibility (S-S), offering dual-controlled release mechanisms. Its higher molecular weight may affect renal clearance .
Research Findings and Key Advantages
- This compound outperforms non-reducible analogs (e.g., Biotin-PEG4-COOH) in applications requiring stimuli-responsive release. For example, in a 2024 study, doxorubicin conjugated to this compound showed 70% tumor growth inhibition in mice, compared to 40% for the non-cleavable version .
- Compared to Biotin-PEG4-S-S-NHS, the acid derivative allows conjugation to a broader range of substrates (e.g., carbohydrates, hydroxyls) but requires optimization of activation conditions .
- PLGA-SS-PEG-Biotin demonstrates superior biocompatibility in implantable devices but is synthetically more complex than small-molecule PEG linkers .
Biological Activity
Biotin-PEG4-S-S-acid is a biotinylation reagent that combines biotin, polyethylene glycol (PEG), and a disulfide bond, offering unique properties for biological applications. This compound is primarily utilized for labeling biomolecules, enhancing their detection and purification in various biochemical assays. The following sections detail its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Biotin : A vitamin that binds strongly to streptavidin, facilitating purification and detection.
- PEG Spacer : Provides solubility and flexibility, reducing steric hindrance during interactions with biomolecules.
- Disulfide Bond : Allows for cleavage under reducing conditions, enabling controlled release of biotinylated molecules.
This structure enables the compound to react with primary amines present in proteins and peptides through nucleophilic attack on the N-hydroxysuccinimide (NHS) ester, forming stable amide bonds. The optimal pH for this reaction is between 7 and 9, making it suitable for various biological environments .
Biological Activity
This compound exhibits significant biological activity due to its ability to label proteins and other biomolecules with biotin. This labeling enhances detection and purification processes in biochemical assays while retaining the biological functions of the modified proteins. Key findings include:
- Affinity Chromatography : Biotinylated proteins can be purified using streptavidin-coated beads, allowing for efficient isolation of target proteins from complex mixtures.
- Immunoassays : The compound's ability to label antibodies facilitates their use in various immunoassays, improving sensitivity and specificity .
- Controlled Release : The cleavable nature of the disulfide bond permits the release of biotinylated proteins in therapeutic contexts, making it valuable for targeted drug delivery systems.
Table 1: Summary of Research Applications
Case Study: Antitumor Activity
A recent study designed biotin-PEG4-naphthalimide derivatives as antitumor agents. The compounds were evaluated using MTT assays and xenograft models, showing promising efficacy against cancer cells while maintaining low toxicity levels. The dual targeting mechanism involved ferroptosis induction and DNA damage, highlighting the versatility of biotin-based conjugates in cancer therapy .
Q & A
Q. Table 1. Comparison of Reducing Agents for S-S Bond Cleavage
| Agent | Mechanism | Optimal Use Case |
|---|---|---|
| DTT | Thiol-disulfide exchange | In vitro buffer systems |
| TCEP | Direct reduction | Acidic conditions (pH <4) |
| Glutathione | Physiological mimic | Cell lysate or serum |
Q. Table 2. Troubleshooting Common Conjugation Challenges
| Issue | Likely Cause | Solution |
|---|---|---|
| Low labeling efficiency | Excess PEG steric hindrance | Use shorter PEG spacer (e.g., PEG2) |
| Premature S-S cleavage | Residual reducing agents | Purify proteins via dialysis pre-conjugation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
